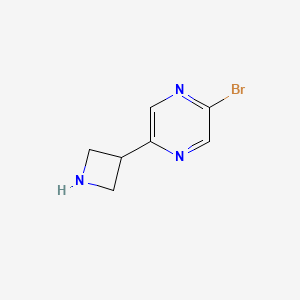

2-(Azetidin-3-yl)-5-bromopyrazine

Beschreibung

2-(Azetidin-3-yl)-5-bromopyrazine is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at the 5-position and an azetidine ring (a strained four-membered nitrogen-containing cycle) at the 2-position.

Eigenschaften

Molekularformel |

C7H8BrN3 |

|---|---|

Molekulargewicht |

214.06 g/mol |

IUPAC-Name |

2-(azetidin-3-yl)-5-bromopyrazine |

InChI |

InChI=1S/C7H8BrN3/c8-7-4-10-6(3-11-7)5-1-9-2-5/h3-5,9H,1-2H2 |

InChI-Schlüssel |

ANYZGQRHHOTBCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=CN=C(C=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Method:

- Starting Material: 5-bromopyrazine-2,3-diamine or similar halogenated pyrazines.

- Reagent: Azetidine derivatives (e.g., azetidine nucleophiles).

- Reaction Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with bases like sodium hydride (NaH) or potassium tert-butoxide to generate the nucleophilic azetidine.

Example:

The synthesis of 2-(1-Azetidinyl)-6-bromopyrazine involves nucleophilic substitution of a brominated pyrazine with an azetidine nucleophile, often facilitated by strong bases and elevated temperatures to promote substitution at the desired position (likely the 2-position of pyrazine).

Ring Closure Strategies for Azetidine Formation

A significant route involves constructing the azetidine ring via intramolecular cyclization of suitable precursors.

Intramolecular Cyclization:

Research Outcome:

A study on oxetane derivatives highlights the stereoselective intramolecular cyclization using sodium hydride, which could be adapted for azetidine ring formation, although specific conditions for azetidine synthesis are less documented in the provided sources.

Functional Group Transformations and Post-Substitution Modifications

Post-synthesis modifications include halogenation, sulfonylation, and nitration to tailor the compound's reactivity and biological activity.

Notable Data:

- Bromination: Direct bromination of pyrazine derivatives at the 5-position using N-bromosuccinimide (NBS) or similar reagents.

- Sulfonylation: Introduction of sulfonamide groups via sulfonyl chlorides, as demonstrated in the synthesis of azetidine derivatives with sulfonyl groups, which could be adapted for the pyrazine core.

Research Data Tables and Outcomes

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 5-bromopyrazine-2,3-diamine | Azetidine nucleophile | DMF, NaH, room temperature | Not specified | Efficient for substitution at the 2-position |

| Intramolecular cyclization | Aminoalkyne derivatives | NaH in THF | Elevated temperature | Not specified | Stereoselective ring closure to azetidine |

| Bromination | Pyrazine derivatives | NBS or similar | Cold, controlled addition | Variable (up to 52%) | Bromination at 5-position |

| Post-synthesis sulfonylation | Azetidine intermediates | Sulfonyl chlorides | Pyridine, room temperature | Moderate yields | Functionalization for biological activity |

Research Outcomes and Considerations

- Selectivity: Nucleophilic substitution tends to be regioselective, favoring the 2-position on the pyrazine ring.

- Yield Optimization: Use of excess nucleophile and controlled temperature improves yields.

- Stereochemistry: Intramolecular cyclization methods can offer stereoselectivity, essential for biological activity.

- Safety and Handling: Reactions involving sodium hydride and halogenating agents require careful handling under inert atmospheres.

Summary of Key Preparation Techniques

- Nucleophilic substitution of halogenated pyrazines with azetidine derivatives remains the most straightforward approach.

- Intramolecular cyclization of aminoalkyne or aminohalide precursors under basic conditions can efficiently generate azetidine rings.

- Post-synthesis modifications such as bromination and sulfonylation allow for further functionalization and optimization for medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium hydroxide for base-catalyzed reactions . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-yl)-5-bromopyrazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(Azetidin-3-yl)-5-bromopyrazine with pyrazine derivatives differing in substituents, ring systems, and functional groups. Key comparisons focus on structural features, physicochemical properties, and reported biological activities.

Substituent Variation: Halogens and Functional Groups

2-Amino-5-bromo-3-chloropyrazine

- Structure: Bromine (5-position), chlorine (3-position), and amino (2-position) substituents.

- This compound is likely more reactive in nucleophilic substitution reactions compared to the azetidine-substituted analog.

- Applications : Used as an intermediate in synthesizing antimycobacterial agents .

2-Bromo-5-(trifluoromethylsulfanyl)pyrazine

- Structure : Bromine (2-position) and trifluoromethylsulfanyl (5-position).

- Properties : The electron-withdrawing trifluoromethylsulfanyl group increases lipophilicity and metabolic stability. This compound may exhibit enhanced bioavailability compared to azetidine-containing analogs.

- Applications : Explored in agrochemicals and pharmaceuticals due to its stability under physiological conditions .

Methyl 3-Amino-6-Bromopyrazine-2-Carboxylate

- Structure: Bromine (6-position), amino (3-position), and ester (2-position).

- Properties: The ester group improves solubility in organic solvents, while the amino group facilitates derivatization. This compound serves as a versatile intermediate in drug synthesis .

Ring System Variation: Azetidine vs. Piperazine

2-Bromo-5-(piperazin-1-yl)pyrazine

- Structure : Bromine (2-position) and piperazine (5-position).

- Properties : The six-membered piperazine ring offers greater conformational flexibility compared to the strained azetidine. This flexibility may enhance binding to larger enzyme pockets but reduce target specificity.

- Applications : Investigated in kinase inhibitors due to piperazine’s affinity for ATP-binding domains .

2-(Azetidin-3-yl)-5-bromopyrazine

- Properties: The azetidine’s rigidity may improve binding entropy in target interactions, while its smaller size could reduce off-target effects. However, synthetic challenges due to ring strain are noted .

Physicochemical and Structural Data

Crystallographic Insights :

- Analogous pyrazine derivatives (e.g., 3-benzyl-5-bromopyrazin-2(1H)-one) exhibit dimerization via N–H⋯O hydrogen bonds and π–π stacking (centroid distance = 3.544 Å), suggesting similar packing behavior for azetidine-substituted variants .

- Steric effects from the azetidine ring may disrupt planar stacking, altering crystallization patterns compared to piperazine analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Azetidin-3-yl)-5-bromopyrazine with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazine Bromination : Introduce bromine at the 5-position of pyrazine using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) to yield 5-bromopyrazine .

Azetidine Coupling : Attach the azetidine ring via nucleophilic substitution. Use a pre-synthesized azetidin-3-ylamine derivative and activate the pyrazine’s 2-position with a leaving group (e.g., Cl or OTf). Optimize base selection (e.g., K₂CO₃ in DMF at 80°C) to minimize side reactions .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity (>95%) by HPLC .

Q. How can researchers validate the structural integrity of 2-(Azetidin-3-yl)-5-bromopyrazine post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., azetidine’s N-H at δ 2.5–3.5 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 231.99 (calculated for C₇H₈BrN₃).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, especially the azetidine-pyrazine junction .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Bromine substituents may hydrolyze under acidic conditions (pH < 3) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; track photodegradation products using LC-MS .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 5-bromo group enables palladium-catalyzed coupling. For example:

- Suzuki Reaction : React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C. Monitor regioselectivity via ¹H NMR to confirm retention of the azetidine moiety .

- Data Interpretation : Compare yields with analogous chloro or iodo derivatives to assess halogen reactivity trends .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Focus on interactions between the azetidine’s NH and ATP-binding pockets.

- MD Simulations : Run 100 ns simulations (AMBER force field) to evaluate conformational stability of the ligand-protein complex .

Q. How to resolve contradictions in reported bioactivity data for brominated pyrazine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ values against cancer cell lines). Account for variables like assay type (MTT vs. ATP-lite) and cell passage number.

- Orthogonal Validation : Re-test the compound in standardized assays (e.g., NCI-60 panel) and correlate results with structural analogs (e.g., 5-chloro derivatives) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration; confirm solubility via dynamic light scattering (DLS).

- Prodrug Design : Introduce phosphate esters at the azetidine NH to enhance aqueous solubility .

Data Comparison Table

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.